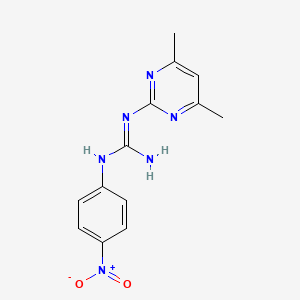
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine is a complex organic compound that belongs to the class of guanidines These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinylamine with p-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidinyl derivatives.
科学研究应用
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group can participate in redox reactions, while the pyrimidinyl group can interact with nucleic acids or proteins, influencing cellular processes.
相似化合物的比较
Similar Compounds
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-AMINOPHENYL)-: Similar structure but with an amino group instead of a nitro group.
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-HYDROXYPHENYL)-: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine imparts unique chemical properties, such as increased reactivity in redox reactions and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
属性
CAS 编号 |
4323-53-9 |
|---|---|
分子式 |
C13H14N6O2 |
分子量 |
286.29 g/mol |
IUPAC 名称 |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C13H14N6O2/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-3-5-11(6-4-10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18) |
InChI 键 |
GOGHFTYJXGYYJM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-])C |
手性 SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)[N+](=O)[O-])C |
规范 SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Key on ui other cas no. |
4323-53-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


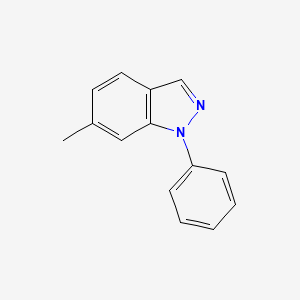
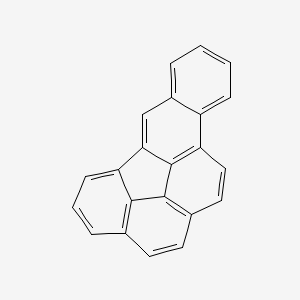
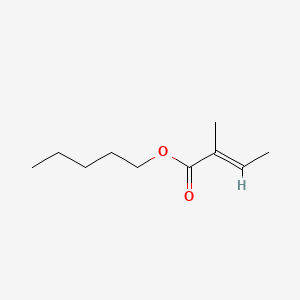
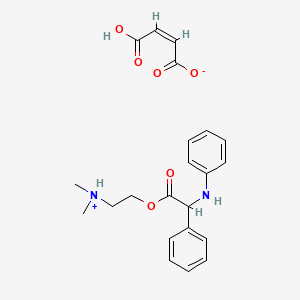


![(1R,4E,6R,7R,17S)-4-Ethylidene-7,17-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1623976.png)


![acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B1623980.png)




